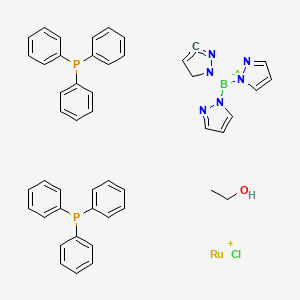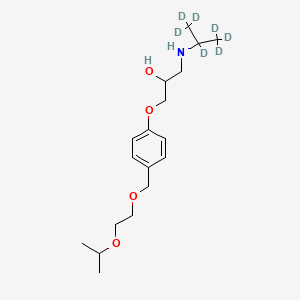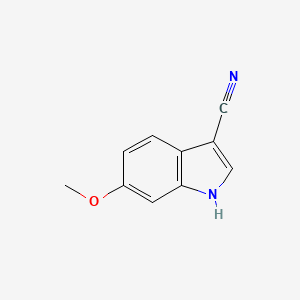
6-甲氧基-1H-吲哚-3-腈
描述
6-Methoxy-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C10H8N2O. It belongs to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making derivatives like 6-Methoxy-1H-indole-3-carbonitrile of great interest to researchers.
科学研究应用
6-Methoxy-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of new pharmaceuticals and agrochemicals.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and viral infections.
准备方法
The synthesis of 6-Methoxy-1H-indole-3-carbonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For 6-Methoxy-1H-indole-3-carbonitrile, the starting materials would include 6-methoxyphenylhydrazine and a suitable carbonyl compound. The reaction is usually carried out under reflux in methanol with methanesulfonic acid as a catalyst .
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
化学反应分析
6-Methoxy-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used to introduce various substituents at different positions on the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with bromine can yield 5-bromo-6-methoxy-1H-indole-3-carbonitrile .
作用机制
The mechanism of action of 6-Methoxy-1H-indole-3-carbonitrile involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes. For instance, they can inhibit enzymes like glycogen synthase kinase 3β (GSK-3β) and inosine monophosphate dehydrogenase (IMPDH), which are involved in cell proliferation and metabolism . The exact mechanism depends on the specific biological context and the structure of the derivative.
相似化合物的比较
6-Methoxy-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
5-Methoxy-1H-indole-3-carbonitrile: Similar in structure but with the methoxy group at the 5-position instead of the 6-position.
4-Fluoro-1H-indole-3-carbonitrile: Contains a fluorine atom at the 4-position, which can significantly alter its chemical and biological properties.
5-Fluoro-1H-indole-3-carbonitrile: Another fluorinated derivative with different substitution patterns.
The uniqueness of 6-Methoxy-1H-indole-3-carbonitrile lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives.
属性
IUPAC Name |
6-methoxy-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAJCUNVFURSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694848 | |
| Record name | 6-Methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145692-57-5 | |
| Record name | 6-Methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
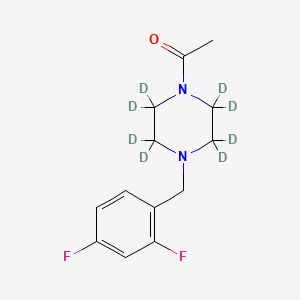
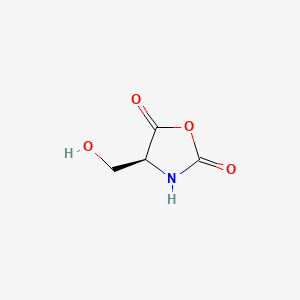

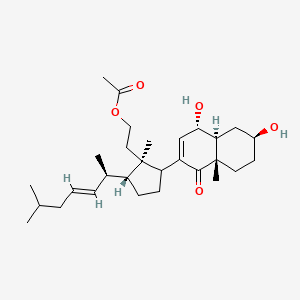
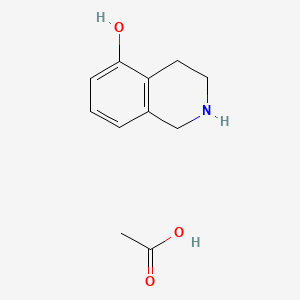
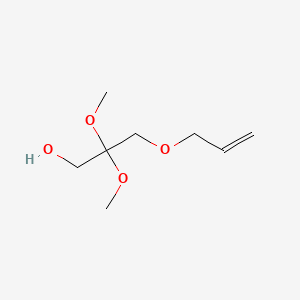
![(2E)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B585482.png)
